4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This compound combines three critical structural elements:
- A benzoic acid backbone, enabling conjugation via carboxylate chemistry.
- A 1,1-difluoroethoxy linker bridging the aromatic ring and the Fmoc group, introducing steric and electronic effects.
- The Fmoc group, a widely used amine-protecting agent in solid-phase peptide synthesis (SPPS) .
The difluoroethoxy moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and bioconjugation applications. The Fmoc group is typically cleaved under basic conditions (e.g., piperidine), allowing controlled deprotection in multi-step syntheses .
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-24(26,32-16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQAQMXRJWQNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=C(C=C4)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of the difluoroethoxy moiety enhances its solubility and stability, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₂N₂O₄ |
| Molecular Weight | 364.36 g/mol |
| CAS Number | [insert CAS number here] |
| IUPAC Name | 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |
The biological activity of this compound is primarily linked to its role in modulating enzyme activity and influencing cellular processes. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and subsequent peptide bond formation. This mechanism is crucial for synthesizing bioactive peptides that can interact with various biomolecular targets.
Enzyme Interaction
Research indicates that 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it could modulate protease activity, influencing protein turnover and cellular signaling pathways.
Antimicrobial Properties
A study on amino acid derivatives highlighted the potential antimicrobial activity of compounds similar to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid. These compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development.
Antioxidant Activity
The structural characteristics of this compound suggest potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Modulation of Cellular Processes
The compound's ability to influence cellular processes may extend to gene expression regulation and cell signaling pathways. By providing essential building blocks for peptide synthesis, it can affect metabolic activities crucial for cell survival and function.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Peptide Synthesis : Research demonstrated that Fmoc-protected amino acids significantly enhance peptide yield in synthetic reactions. The deprotection process allows for high specificity in forming desired peptides necessary for therapeutic applications .
- Antimicrobial Testing : A comparative study showed that derivatives of Fmoc-amino acids exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the fluorenyl group can enhance biological activity.
- Toxicity Assessment : Dosage-dependent effects were observed in animal models where higher concentrations led to adverse reactions while lower doses facilitated effective peptide synthesis without toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid with structurally related Fmoc-protected compounds.
Structural Analogues with Varied Linkers
Fluorinated Analogues
Physicochemical Properties
- Solubility: The difluoroethoxy linker reduces polarity compared to methylene-linked analogs (e.g., 4-((Fmoc-amino)methyl)benzoic acid), increasing solubility in organic solvents like DCM or THF .
- Stability : Fluorination enhances resistance to enzymatic degradation, making it suitable for in vivo applications. However, the Fmoc group remains labile under basic conditions, consistent with other Fmoc derivatives .
- Reactivity: The electron-withdrawing fluorine atoms may slow amide coupling reactions compared to non-fluorinated analogs but improve stability in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
